molecular formula C16H14ClNO3 B14591038 Benzyl (2-chloro-2-oxo-1-phenylethyl)carbamate CAS No. 61464-95-7

Benzyl (2-chloro-2-oxo-1-phenylethyl)carbamate

Cat. No.: B14591038
CAS No.: 61464-95-7
M. Wt: 303.74 g/mol
InChI Key: GFFWWRZKKFXHQW-UHFFFAOYSA-N
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Description

Benzyl (2-chloro-2-oxo-1-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-oxo-phenylethyl moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-chloro-2-oxo-1-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-chloro-2-oxo-1-phenylethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-chloro-2-oxo-1-phenylethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted carbamates.

    Hydrolysis: Formation of 2-chloro-2-oxo-1-phenylethylamine and benzyl alcohol.

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with fewer oxygen functionalities.

Scientific Research Applications

Benzyl (2-chloro-2-oxo-1-phenylethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2-chloro-2-oxo-1-phenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Phenyl carbamate
  • 2-chloro-2-oxo-1-phenylethyl carbamate

Uniqueness

Benzyl (2-chloro-2-oxo-1-phenylethyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

61464-95-7

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

benzyl N-(2-chloro-2-oxo-1-phenylethyl)carbamate

InChI

InChI=1S/C16H14ClNO3/c17-15(19)14(13-9-5-2-6-10-13)18-16(20)21-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,20)

InChI Key

GFFWWRZKKFXHQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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